An In-depth Technical Guide on the Core Properties of 1,3-Dihydroimidazol-2-one
An In-depth Technical Guide on the Core Properties of 1,3-Dihydroimidazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dihydroimidazol-2-one, also known as ethylene urea or 2-imidazolidone, is a five-membered heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural and chemical properties make it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of 1,3-dihydroimidazol-2-one, including its physicochemical characteristics, synthesis, and its significant role in the development of therapeutic agents, with a particular focus on its derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.
Core Chemical and Physical Properties
1,3-Dihydroimidazol-2-one is a white, odorless crystalline solid. It is highly soluble in water and hot alcohol, but only sparingly soluble in ether.[1] Its core structure consists of a five-membered ring containing two nitrogen atoms and a carbonyl group.[2]
Physicochemical Data
The key physicochemical properties of 1,3-Dihydroimidazol-2-one are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆N₂O | [3] |
| Molecular Weight | 86.09 g/mol | [3] |
| Melting Point | 129-132 °C | [1][4] |
| Boiling Point | 265 °C (decomposes) | [1][4] |
| Density | ~1.15 g/cm³ | [1] |
| pKa | 14.58 ± 0.20 (Predicted) | [1][4] |
| Water Solubility | Soluble | [1] |
| LogP | -1.16 at 25°C | [4] |
| Appearance | White to off-white crystalline powder | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,3-Dihydroimidazol-2-one.
-
¹H NMR (Proton NMR): The proton NMR spectrum of ethylene urea is relatively simple due to its symmetry. It typically shows a single peak for the four methylene (CH₂) protons.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show two distinct signals: one for the two equivalent methylene carbons and another for the carbonyl carbon at a lower field.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and a very strong C=O (carbonyl) stretching vibration (around 1680-1700 cm⁻¹). The C-N stretching and N-H bending vibrations are also observable.[5][6][7]
Synthesis and Purification
The most common and practical method for the synthesis of 1,3-Dihydroimidazol-2-one is the reaction of urea with ethylenediamine.[8][9][10]
Experimental Protocol: Synthesis of 1,3-Dihydroimidazol-2-one
This protocol describes a laboratory-scale synthesis of ethylene urea from urea and ethylenediamine.
Materials:
-
Urea
-
Ethylenediamine
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
A mixture of urea and an aqueous solution of ethylenediamine is placed in a round-bottom flask equipped with a reflux condenser. The presence of water acts as a moderator for the reaction.[8]
-
The mixture is heated to reflux. During the reaction, ammonia is liberated and allowed to escape.[8]
-
Water is slowly removed from the reaction mixture by distillation.
-
As the reaction proceeds, the temperature of the mixture will rise. The reaction is typically continued until the evolution of ammonia ceases.
-
The resulting crude product is a molten mass that solidifies upon cooling.
Experimental Protocol: Purification by Recrystallization
The crude ethylene urea can be purified by recrystallization to obtain a product of high purity.
Materials:
-
Crude ethylene urea
-
Ethanol (95%) or other suitable solvent
-
Beaker
-
Hot plate
-
Buchner funnel and filter flask (for vacuum filtration)
-
Filter paper
Procedure:
-
The crude ethylene urea is dissolved in a minimum amount of hot solvent (e.g., 95% ethanol).[11]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered while hot (hot gravity filtration) to remove the charcoal and any insoluble impurities.[12]
-
The hot, clear solution is allowed to cool slowly to room temperature. Crystals of pure ethylene urea will begin to form.[11]
-
To maximize the yield, the mixture can be further cooled in an ice bath.
-
The crystals are collected by vacuum filtration using a Buchner funnel.[12]
-
The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
The purified crystals are then dried, for example, in a vacuum oven at a moderate temperature.
Applications in Drug Development
The 1,3-dihydroimidazol-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[13][14][15] Its derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[13][16]
TIBO Derivatives as HIV-1 Reverse Transcriptase Inhibitors
A significant application of the 1,3-dihydroimidazol-2-one core is in the development of Tetrahydroimidazo[4,5,1-jk][4][8]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives. These compounds are potent and highly specific non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the replication of the AIDS virus.[9][17][18][19]
Mechanism of Action: TIBO derivatives function as allosteric inhibitors. They bind to a hydrophobic pocket on the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[18][20] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity.[4][21] This allosteric binding site is often referred to as the NNRTI binding pocket.
Other Medicinal Chemistry Applications
The 2-imidazolidone ring is a versatile building block for various other therapeutic agents. It is found in drugs with diverse activities, including:
-
Antimicrobial agents: Derivatives have been synthesized and shown to possess antibacterial and antifungal properties.[16]
-
Anticancer agents: Certain imidazolidinone-containing compounds have been investigated for their potential as anticancer drugs.[15]
-
Dopamine receptor agonists: The core structure has been identified in compounds with affinity for dopamine receptors.[2]
Logical Relationships and Workflow Diagrams
General Synthesis Workflow
The synthesis of 1,3-dihydroimidazol-2-one and its subsequent purification can be visualized as a straightforward workflow.
Relationship between Structure and Biological Activity
The 1,3-dihydroimidazol-2-one scaffold provides a core structure that can be readily modified to explore structure-activity relationships (SAR) for various therapeutic targets.
Conclusion
1,3-Dihydroimidazol-2-one is a fundamental heterocyclic compound with significant importance in the field of medicinal chemistry. Its straightforward synthesis, well-characterized properties, and the proven biological activity of its derivatives make it an attractive starting point for the design and development of novel therapeutic agents. The success of TIBO derivatives as potent and specific inhibitors of HIV-1 reverse transcriptase highlights the potential of this scaffold in addressing major health challenges. This technical guide serves as a foundational resource for researchers and drug development professionals working with this versatile and valuable molecule.
References
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- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure of HIV-1 RT/TIBO R 86183 complex reveals similarity in the binding of diverse nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
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- 8. sciencemadness.org [sciencemadness.org]
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- 10. atamankimya.com [atamankimya.com]
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- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A TIBO derivative, R82913, is a potent inhibitor of HIV-1 reverse transcriptase with heteropolymer templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TIBO derivatives: a new class of highly potent and specific inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The structure of HIV-1 reverse transcriptase complexed with 9-chloro-TIBO: lessons for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
